N-methyl-N-(3-nitrophenyl)acrylamide
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Overview
Description
N-methyl-N-(3-nitrophenyl)acrylamide is an organic compound with the molecular formula C13H13N3O4 It is a derivative of acrylamide, where the amide nitrogen is substituted with a methyl group and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(3-nitrophenyl)acrylamide typically involves the reaction of N-methylacrylamide with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reactant concentrations, to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(3-nitrophenyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Substituted acrylamide derivatives.
Scientific Research Applications
N-methyl-N-(3-nitrophenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-N-(3-nitrophenyl)acrylamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-methyl-3-(4-nitrophenyl)acrylamide
- N-(4-bromophenyl)-2-methyl-3-(4-nitrophenyl)acrylamide
- N-(4-fluorophenyl)-2-methyl-3-(4-nitrophenyl)acrylamide
Uniqueness
N-methyl-N-(3-nitrophenyl)acrylamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
N-methyl-N-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C10H10N2O3/c1-3-10(13)11(2)8-5-4-6-9(7-8)12(14)15/h3-7H,1H2,2H3 |
InChI Key |
YFGOGSWYHYAOOU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC(=CC=C1)[N+](=O)[O-])C(=O)C=C |
Origin of Product |
United States |
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